Cas no 2172458-09-0 (7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid)

7-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a rigid 7-azabicyclo[2.2.1]heptane scaffold. Its key advantages include the Fmoc group, which ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. The bicyclic structure imparts conformational restraint, enhancing peptide stability and modulating biological activity. The carboxylic acid moiety allows for further functionalization or conjugation. This compound is particularly valuable in medicinal chemistry and peptide research, where constrained geometries are desired to improve binding affinity or metabolic stability. Its well-defined reactivity profile makes it a reliable building block for complex peptide architectures.
7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid structure
2172458-09-0 structure
Product name:7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid
CAS No:2172458-09-0
MF:C25H26N2O5
MW:434.484346866608
CID:5791224
PubChem ID:165805837

7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2172458-09-0
    • 7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
    • EN300-1502940
    • 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid
    • Inchi: 1S/C25H26N2O5/c28-23(27-15-9-10-22(27)20(13-15)24(29)30)11-12-26-25(31)32-14-21-18-7-3-1-5-16(18)17-6-2-4-8-19(17)21/h1-8,15,20-22H,9-14H2,(H,26,31)(H,29,30)
    • InChI Key: XNXBBDRUINGEAD-UHFFFAOYSA-N
    • SMILES: OC(C1CC2CCC1N2C(CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 434.18417193g/mol
  • Monoisotopic Mass: 434.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 720
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 95.9Ų

7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1502940-5.0g
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
5g
$9769.0 2023-06-05
Enamine
EN300-1502940-0.5g
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1502940-1.0g
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
1g
$3368.0 2023-06-05
Enamine
EN300-1502940-5000mg
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
5000mg
$2650.0 2023-09-27
Enamine
EN300-1502940-2500mg
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
2500mg
$1791.0 2023-09-27
Enamine
EN300-1502940-100mg
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
100mg
$804.0 2023-09-27
Enamine
EN300-1502940-1000mg
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
1000mg
$914.0 2023-09-27
Enamine
EN300-1502940-0.05g
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1502940-0.1g
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1502940-2.5g
7-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
2172458-09-0
2.5g
$6602.0 2023-06-05

Additional information on 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid

Recent Advances in the Study of 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid (CAS: 2172458-09-0)

The compound 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid (CAS: 2172458-09-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique bicyclic structure and fluorenylmethyloxycarbonyl (Fmoc) protecting group, has shown promising potential in peptide synthesis and drug development. Recent studies have focused on its applications in targeted drug delivery, enzyme inhibition, and as a building block for complex biomolecules.

One of the key areas of research involves the use of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amino functionality, allowing for sequential peptide chain elongation. Recent advancements have demonstrated its efficacy in synthesizing peptides with high purity and yield, making it a valuable tool for researchers in medicinal chemistry. Additionally, its stability under various reaction conditions has been highlighted in several studies, further solidifying its role in peptide synthesis.

Another significant development is the exploration of 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid as a potential enzyme inhibitor. Preliminary in vitro studies have shown that this compound can selectively bind to specific enzyme active sites, thereby modulating their activity. This property is particularly relevant in the context of developing novel therapeutics for diseases such as cancer and neurodegenerative disorders. Researchers are currently investigating its mechanism of action and optimizing its structure to enhance inhibitory potency.

In the realm of drug delivery, this compound has been utilized to design prodrugs and conjugates that improve the pharmacokinetic profiles of therapeutic agents. Its ability to form stable linkages with various drug molecules has been exploited to create targeted delivery systems. Recent publications have reported successful applications in delivering anticancer drugs to tumor sites with reduced off-target effects, showcasing its potential in precision medicine.

Despite these promising findings, challenges remain in the large-scale synthesis and commercialization of 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid. Researchers are actively working on optimizing synthetic routes to improve yield and reduce production costs. Furthermore, ongoing studies are aimed at elucidating its safety profile and biocompatibility, which are critical for its transition from the laboratory to clinical applications.

In conclusion, the compound 7-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-7-azabicyclo2.2.1heptane-2-carboxylic acid (CAS: 2172458-09-0) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, enzyme inhibition, and drug delivery highlight its broad utility and potential impact on the development of novel therapeutics. Continued research and development efforts are expected to further unlock its capabilities and pave the way for innovative medical solutions.

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